REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[O:5]=[C:6]([CH3:12])[CH2:7][CH2:8][C:9](Cl)=[O:10].Cl.[CH:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[C:14]1([C:9](=[O:10])[CH2:8][CH2:7][C:6](=[O:5])[CH3:12])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1.2.3|
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Name
|
|
Quantity
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27 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
O=C(CCC(=O)Cl)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Type
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CUSTOM
|
Details
|
To a well stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
The reaction mixture was stirred at the same temperature for 1 hour
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Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to remove all the solvents
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (400 ml)
|
Type
|
WASH
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Details
|
washed with water (2×100 ml), brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated off
|
Type
|
CUSTOM
|
Details
|
The crude product so obtained
|
Type
|
CUSTOM
|
Details
|
was chromatographed over silica gel (100-200 mesh)
|
Reaction Time |
32.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CCC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: PERCENTYIELD | 24.07% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |